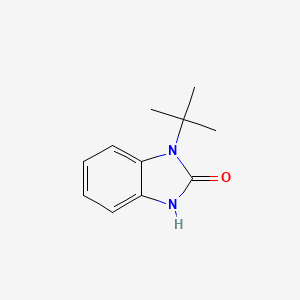

1-tert-Butyl-1H-benzoimidazole-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-tert-butyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)12-10(13)14/h4-7H,1-3H3,(H,12,14) |

InChI Key |

NMCZDOFEXBGFIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 1h Benzoimidazole 2 3h One

Direct N-Alkylation Strategies for 1H-Benzimidazol-2(3H)-one Precursors

Direct N-alkylation involves the introduction of a tert-butyl group onto the nitrogen atom of the 1H-benzimidazol-2(3H)-one scaffold. This approach is often favored for its straightforwardness, though it can be complicated by the steric hindrance of the tert-butyl group and the potential for competing O-alkylation.

Base-Mediated N-Alkylation with tert-Butyl Halides or Equivalents

The direct N-alkylation of 1H-benzimidazol-2(3H)-one with tert-butyl halides, such as tert-butyl bromide or tert-butyl chloride, represents a common yet challenging method. The reaction is typically performed in the presence of a base to deprotonate the acidic N-H proton of the benzimidazolone, thereby generating a nucleophilic anion that can attack the electrophilic tert-butyl halide.

The choice of base and solvent is critical to the success of this reaction, particularly due to the sterically demanding nature of the tert-butyl group, which can favor elimination side reactions (E2) over the desired substitution (SN2). Strong, non-nucleophilic bases are often employed to minimize side reactions.

| Base | Solvent | Typical Conditions | Observations |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature to moderate heating | NaH is a strong, non-nucleophilic base that effectively deprotonates the benzimidazolone. The steric hindrance of the tert-butyl group can lead to low yields. |

| Potassium Carbonate (K2CO3) | Acetonitrile, DMF | Reflux | A weaker base that may require higher temperatures and longer reaction times. |

| Sodium Hydroxide (B78521) (NaOH) | Dimethylformamide (DMF) | Room temperature to reflux | A strong base that can also be used in phase-transfer catalysis conditions. |

This table is generated based on general principles of N-alkylation and may not reflect specific experimental results for this exact reaction.

Phase-Transfer Catalysis in the N-Alkylation of 1H-Benzimidazol-2(3H)-one

Phase-transfer catalysis (PTC) offers an alternative and often more efficient method for the N-alkylation of benzimidazolones. This technique involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to facilitate the transfer of the benzimidazolone anion from a solid or aqueous phase to an organic phase where the alkylating agent is dissolved. This method can enhance reaction rates and yields by bringing the reactants into closer proximity.

A study on the alkylation of 5-nitro-1H-benzimidazol-2(3H)-one demonstrated the efficacy of PTC. researchgate.net The reaction, carried out in dimethylformamide (DMF) with potassium carbonate as the base and TBAB as the catalyst, proceeded smoothly at room temperature. researchgate.net While this study did not use a tert-butyl halide, the principle is applicable. The general conditions are outlined below:

| Reactants | Catalyst | Base | Solvent | Temperature |

| 1H-Benzimidazol-2(3H)-one, tert-Butyl Halide | Tetrabutylammonium Bromide (TBAB) | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Room Temperature |

This table represents a generalized PTC setup for N-alkylation.

Stereoselective N-Alkylation Approaches

Stereoselective N-alkylation is not applicable to the synthesis of 1-tert-Butyl-1H-benzoimidazole-2(3H)-one from achiral precursors, as the final product is not chiral. This subsection is therefore not relevant to the synthesis of the target compound.

Cyclization Reactions for Benzimidazole-2(3H)-one Ring Formation

An alternative synthetic strategy involves the formation of the benzimidazolone ring from an acyclic precursor that already contains the N-tert-butyl group. This approach circumvents the challenges associated with the direct introduction of the sterically hindered tert-butyl group onto the heterocyclic ring.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives and Carbonyl Sources

This method relies on the synthesis of N-tert-butyl-o-phenylenediamine as a key intermediate. This precursor can then be cyclized with a suitable one-carbon carbonyl source to form the desired benzimidazolone ring. Commercially available analogs such as 4-(tert-Butyl)-o-phenylenediamine can also be utilized in similar synthetic routes. fishersci.co.uk

The synthesis of N-tert-butyl-o-phenylenediamine itself can be achieved through various methods, including the alkylation of o-phenylenediamine. Once obtained, the cyclization can be effected using carbonylating agents like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). sigmaaldrich.comresearchgate.netresearchgate.net Triphosgene is often preferred as a safer alternative to the highly toxic phosgene gas. researchgate.net

The general reaction scheme is as follows:

Formation of N-tert-butyl-o-phenylenediamine: This can be prepared by the reaction of o-phenylenediamine with a tert-butylating agent.

Cyclization: The N-substituted diamine is then reacted with a carbonyl source.

| N-substituted o-Phenylenediamine | Carbonyl Source | Typical Conditions | Product |

| N-tert-butyl-o-phenylenediamine | Triphosgene | Inert solvent (e.g., Toluene, Dichloromethane), often with a base (e.g., Triethylamine) | This compound |

| N-tert-butyl-o-phenylenediamine | Carbonyldiimidazole (CDI) | Inert solvent (e.g., THF) | This compound |

This table illustrates the key components of the cyclization reaction.

Transition Metal-Catalyzed Cyclizations to Access the Benzimidazolone Core

Transition metal-catalyzed reactions provide a powerful and versatile approach to the synthesis of heterocyclic compounds, including benzimidazolones. While specific examples for the direct synthesis of this compound via this route are not extensively documented, related methodologies suggest its feasibility.

One potential strategy involves the palladium- or copper-catalyzed carbonylation of N-tert-butyl-o-haloanilines or related substrates. In such a reaction, carbon monoxide (CO) serves as the carbonyl source, and the transition metal catalyst facilitates the intramolecular C-N bond formation to construct the benzimidazolone ring. These reactions often require a ligand to stabilize the metal center and promote the desired catalytic cycle.

While the direct application of these methods to the target molecule requires further investigation, the principles of transition metal-catalyzed carbonylation are well-established in heterocyclic synthesis.

Rearrangement Reactions Leading to Benzimidazolone Structures

The formation of the benzimidazolone core can be efficiently achieved through classic rearrangement reactions that proceed via an isocyanate intermediate. The Hofmann, Curtius, and Lossen rearrangements are notable examples of such transformations. In these reactions, a functional group on a benzene (B151609) ring, positioned ortho to an amino or protected amino group, is converted into an isocyanate. This is followed by a spontaneous intramolecular cyclization (intramolecular nucleophilic addition) where the nearby amino group attacks the isocyanate carbonyl carbon, leading to the formation of the stable five-membered heterocyclic ring of the benzimidazolone system.

The general pathway for these rearrangements can be summarized as follows:

Formation of the Precursor : A suitable ortho-substituted aniline (B41778) derivative is prepared, such as an ortho-aminobenzamide (for Hofmann), ortho-aminobenzoyl azide (B81097) (for Curtius), or ortho-aminobenzohydroxamic acid (for Lossen).

Generation of Isocyanate : The precursor undergoes rearrangement upon treatment with specific reagents (e.g., Br₂/NaOH for Hofmann, heat for Curtius, or activation for Lossen), leading to the migration of the aryl group and elimination of a leaving group (e.g., bromide, N₂, or an activated hydroxyl group) to form an isocyanate. masterorganicchemistry.com

Intramolecular Cyclization : The newly formed isocyanate is immediately trapped by the adjacent amino group, resulting in the cyclized benzimidazolone product.

A specific example is the Lossen-type rearrangement of O-activated hydroxamic acids. The reaction, promoted by triphenylphosphine (B44618) (Ph₃P) and iodine (I₂), converts readily available hydroxamic acids into isocyanates. These intermediates then undergo intramolecular attack by an ortho N-nucleophile to yield benzimidazolone products under mild conditions and in good yields. organic-chemistry.org The Curtius rearrangement of an acyl azide is another versatile method, applicable to a wide range of substrates, including those with various functional groups, and proceeds with retention of stereochemistry. nih.govscispace.com

| Substrate (ortho-Substituted Hydroxamic Acid) | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-(Methylamino)benzohydroxamic acid | Ph₃P, I₂, Et₃N, CH₂Cl₂, rt, 2 h | 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 89 |

| 2-Aminobenzohydroxamic acid | Ph₃P, I₂, Et₃N, CH₂Cl₂, rt, 2 h | 1,3-Dihydro-2H-benzimidazol-2-one | 85 |

| 2-(Benzylamino)benzohydroxamic acid | Ph₃P, I₂, Et₃N, CH₂Cl₂, rt, 2 h | 1-Benzyl-1,3-dihydro-2H-benzimidazol-2-one | 90 |

Multicomponent Reactions for the Synthesis of this compound and its Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for the synthesis of complex molecules like benzimidazolones. baranlab.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov

One notable MCR for synthesizing N-substituted benzimidazolones involves a one-pot reaction of aromatic hydroxylamines, aldehydes, and trimethylsilyl (B98337) cyanide (TMSCN), promoted by diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and a Lewis acid such as BF₃·Et₂O. nih.gov This method allows for the formation of a diverse range of benzimidazolone derivatives from readily available starting materials under mild conditions with satisfactory yields. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are also potent tools for constructing heterocyclic scaffolds. nih.govnih.govresearchgate.net The Ugi four-component reaction (U-4CR) typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By strategically choosing bifunctional reactants, this reaction can be adapted for the synthesis of benzimidazolones. For instance, using an ortho-phenylenediamine derivative as the amine component could lead to a post-condensation cyclization to form the desired heterocyclic ring. The Ugi reaction is highly versatile, and its three-component variant (U-3CR) can also be employed, which proceeds without the incorporation of a carboxylic acid. nih.gov

| Hydroxylamine | Aldehyde | Yield (%) |

|---|---|---|

| N-Phenylhydroxylamine | Benzaldehyde | 82 |

| N-Phenylhydroxylamine | 4-Chlorobenzaldehyde | 80 |

| N-(p-Tolyl)hydroxylamine | Benzaldehyde | 85 |

| N-(4-Methoxyphenyl)hydroxylamine | 4-Methylbenzaldehyde | 83 |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of benzimidazolones and related structures. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced product purity. nih.govsemanticscholar.org The synthesis of various benzimidazole (B57391) derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), which provides rapid and efficient heating. rjptonline.orgresearchgate.netnih.gov

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly synthetic route. nih.gov The physical phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.govmdpi.com This technique is known for its operational simplicity, cost-effectiveness, and ability to produce high yields in shorter time frames compared to conventional methods. nih.gov

Ionic Liquids and CO₂ Fixation Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. bohrium.com They can also function as catalysts. A particularly innovative green synthesis of benzimidazolones utilizes o-phenylenediamine with carbon dioxide (CO₂) as a sustainable and non-toxic C1 carbonyl source. bohrium.com The reaction is catalyzed by bifunctional protonic ionic liquids under mild, solvent-free conditions. The ionic liquid catalyst can be recovered and reused for multiple cycles, enhancing the sustainability of the process. bohrium.com

| Product | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (sec) | Yield (%) | |

| (E)-2-styryl-1H-benzo(d)imidazole | 5 | 65 | 28 | 80 |

| 2-(p-tolyl)-1H-benzo(d)imidazole | 4 | 72 | 35 | 89 |

| 2-(4-nitrophenyl)-1H-benzo(d)imidazole | 6 | 68 | 25 | 86 |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-tert-Butyl-1H-benzoimidazole-2(3H)-one in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H, ¹³C, and ¹⁵N nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For this compound, two distinct regions are expected: the aliphatic region for the tert-butyl protons and the aromatic region for the benzimidazolone protons.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C and N-C bonds. Consequently, they appear as a sharp singlet in the upfield region of the spectrum. Based on data from structurally similar N-tert-butyl compounds, this singlet is anticipated to be in the range of δ 1.5–1.7 ppm.

The benzimidazolone moiety contains four aromatic protons (H-4, H-5, H-6, and H-7) attached to the benzene (B151609) ring. These protons form a complex splitting pattern due to spin-spin coupling. Typically, the spectrum of an ortho-disubstituted benzene ring system like this appears as two multiplets. The protons H-4 and H-7 are adjacent to the fused imidazole (B134444) ring and are often shifted further downfield compared to H-5 and H-6. The expected chemical shifts are generally found between δ 7.0 and δ 7.8 ppm. The coupling between adjacent protons (ortho-coupling) typically results in coupling constants (³JHH) of approximately 7–9 Hz, while meta-coupling (⁴JHH) is smaller (1–3 Hz).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (-C(CH₃)₃) | 1.5 - 1.7 | Singlet (s) |

| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet (m) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound is expected to show eight distinct signals.

The tert-butyl group will produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl carbons typically resonate in the range of δ 28–30 ppm, while the quaternary carbon, being attached to a nitrogen atom, is expected around δ 55–60 ppm.

The benzimidazolone core contains six carbon atoms. The most downfield signal belongs to the carbonyl carbon (C-2) of the urea-like functionality, which is expected to appear between δ 150–160 ppm. The two quaternary carbons of the benzene ring that are fused to the imidazole ring (C-3a and C-7a) are anticipated in the δ 125–140 ppm region. The four aromatic methine carbons (C-4, C-5, C-6, and C-7) will resonate in the typical aromatic region of δ 110–130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C-2) | 150 - 160 |

| Aromatic (C-3a, C-7a) | 125 - 140 |

| Aromatic (C-4, C-5, C-6, C-7) | 110 - 130 |

| Quaternary tert-Butyl (-C (CH₃)₃) | 55 - 60 |

| Methyl tert-Butyl (-C(CH₃ )₃) | 28 - 30 |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms, although it is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. The signals are often acquired using indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC).

The this compound molecule contains two distinct nitrogen atoms: the tert-butyl-substituted nitrogen (N-1) and the amide-like nitrogen (N-3). In related benzimidazole (B57391) systems, the chemical shifts of these nitrogens can vary significantly. japsonline.com For benzimidazolone derivatives, the amide-like nitrogen (N-3) is expected to be more shielded, appearing at approximately 150-170 ppm relative to liquid ammonia. The N-1 nitrogen, substituted with the electron-donating tert-butyl group, would likely resonate at a different chemical shift, potentially in the range of 180-200 ppm, influenced by the alkyl substitution. japsonline.com

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) or HHCOSY would reveal the connectivity between adjacent aromatic protons. For instance, a cross-peak between the signals for H-4 and H-5 would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the tert-butyl methyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations and establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations include:

A correlation between the tert-butyl protons and the quaternary carbon (²JCH).

A correlation between the tert-butyl protons and the C-7a carbon of the benzimidazolone ring (³JCH), confirming the attachment of the tert-butyl group to N-1.

Correlations from the aromatic protons to their neighboring carbons, which helps in assigning the quaternary carbons C-3a and C-7a. For example, H-7 would show a cross-peak to C-5 (³JCH) and C-3a (⁴JCH).

Correlations from the N-H proton (at N-3) to the carbonyl carbon C-2 and the ring carbons C-4 and C-3a would be expected if the compound were not N-substituted at the 1-position.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are dominated by vibrations associated with the carbonyl group and the aromatic benzimidazole framework.

The most characteristic band in the IR spectrum is the carbonyl (C=O) stretching vibration . For cyclic urea (B33335) systems like benzimidazolone, this band is typically strong and appears in the region of 1680–1720 cm⁻¹. Its exact position is sensitive to the electronic effects of the fused benzene ring.

Other significant vibrations include:

Aromatic C=C stretching vibrations of the benzene ring, which appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-N stretching vibrations from the imidazole ring and the N-tert-butyl bond, which are expected in the 1200–1350 cm⁻¹ range.

Aromatic C-H stretching vibrations typically appear as sharp bands above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the tert-butyl group are expected just below 3000 cm⁻¹ (around 2850–2970 cm⁻¹).

Out-of-plane C-H bending vibrations for the ortho-disubstituted benzene ring typically result in a strong band between 740–770 cm⁻¹.

Table 3: Principal IR Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (tert-Butyl) | 2850 - 2970 | Medium to Strong |

| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 740 - 770 | Strong |

Identification of tert-Butyl Group Vibrational Modes

The vibrational modes associated with the tert-butyl group in this compound are readily identifiable in its infrared (IR) spectrum. These characteristic vibrations arise from the stretching and bending of the C-H bonds within the nine methyl protons and the C-C bonds of the quaternary carbon.

The primary vibrational modes include:

Asymmetric and Symmetric C-H Stretching: The C-H stretching vibrations of the methyl groups within the tert-butyl moiety typically appear in the 2950-3000 cm⁻¹ region. The asymmetric stretches are generally observed at higher wavenumbers than the symmetric stretches.

Asymmetric and Symmetric C-H Bending: The deformation or bending vibrations of the C-H bonds are also characteristic. Asymmetric bending (scissoring) modes for the CH₃ groups are found in the 1450-1475 cm⁻¹ range. Symmetric bending, often referred to as the "umbrella" mode, occurs in the 1365-1370 cm⁻¹ region and is a particularly strong and sharp indicator of the tert-butyl group. The presence of a strong band near 1370 cm⁻¹ is often considered diagnostic for this functional group.

C-C Stretching: The stretching of the carbon-carbon single bonds of the tert-butyl skeleton gives rise to bands in the 1200-1300 cm⁻¹ range.

These specific vibrational frequencies provide clear evidence for the presence and integrity of the tert-butyl substituent attached to the benzimidazolone core.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C-H Stretch | ~2970 | Stretching of C-H bonds in methyl groups, out-of-phase. |

| Symmetric C-H Stretch | ~2870 | Stretching of C-H bonds in methyl groups, in-phase. |

| Asymmetric C-H Bend (Scissoring) | 1450 - 1475 | Deformation of H-C-H bond angles. |

| Symmetric C-H Bend (Umbrella) | 1365 - 1370 | Characteristic sharp band for the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and exploring the fragmentation patterns of this compound, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄N₂O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass serves as a benchmark for experimental verification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Nominal Mass | 190 amu |

| Calculated Monoisotopic Mass | 190.11061 Da |

| Expected [M+H]⁺ Ion in HRMS | 191.11822 Da |

Experimental HRMS analysis would be expected to yield a mass value that matches the calculated monoisotopic mass to within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The fragmentation pattern of this compound is highly characteristic, dominated by the lability of the bond between the nitrogen atom and the bulky tert-butyl group.

Electron Ionization (EI-MS): In EI-MS, the molecular ion (M⁺˙) is formed at m/z 190. The most prominent fragmentation pathway involves the cleavage of the N-C bond to lose the tert-butyl group as a stable tertiary carbocation, [C(CH₃)₃]⁺. This results in a characteristic and often abundant fragment ion at m/z 57 . The remaining part of the molecule forms a radical fragment corresponding to the benzimidazolone ring at m/z 133 . The stability of the tert-butyl cation makes this a highly favored fragmentation route.

Electrospray Ionization (ESI-MS): In positive-ion ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 191 . Subsequent fragmentation induced in the collision cell (MS/MS) follows a similar pathway. The protonated molecule readily loses a neutral isobutylene (B52900) molecule, C₄H₈ (56 Da), via a rearrangement, to produce a fragment at m/z 135 . Alternatively, and more commonly for N-tert-butyl compounds, cleavage can result in the loss of the tert-butyl cation, leaving the neutral benzimidazolone (134 Da), and the detection of the m/z 57 ion. nih.gov The primary fragmentation observed in the MS/MS spectrum of the [M+H]⁺ ion is often the loss of the entire substituent group.

| m/z Value | Proposed Fragment Identity | Ionization Mode |

|---|---|---|

| 191 | [M+H]⁺ (Protonated Molecule) | ESI |

| 190 | [M]⁺˙ (Molecular Ion) | EI |

| 133 | [M - C₄H₉]⁺˙ (Loss of tert-butyl radical) | EI |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) | EI, ESI (MS/MS) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the aromatic benzimidazolone chromophore.

Electronic Transitions and Absorption Maxima of the Benzimidazolone Chromophore

The UV-Vis spectrum of this compound is dominated by the electronic structure of the benzimidazolone core. This system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the ultraviolet region. The primary electronic transitions observed are π→π* transitions. For N-alkylated benzimidazole derivatives, these transitions typically result in two main absorption bands. mdpi.com A strong absorption band is expected around 250 nm, with a second, slightly weaker band appearing at a longer wavelength, often between 280-300 nm. mdpi.com The presence of the carbonyl group in the benzimidazolone structure influences the exact position and intensity of these maxima compared to a standard benzimidazole. mdpi.comnih.gov

Solvent Effects on UV-Vis Absorption Properties

The polarity of the solvent can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. The effect depends on the change in dipole moment between the ground state and the excited state of the molecule.

Bathochromic Shift (Red Shift): In polar solvents, particularly those capable of hydrogen bonding, the excited state of a molecule may be stabilized more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift). ekb.egbiointerfaceresearch.com

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the polar solvent than the excited state, the energy gap increases, leading to a shift to a shorter wavelength (a hypsochromic shift). researchgate.net

For benzimidazolone systems, increasing solvent polarity generally leads to a bathochromic shift in the π→π* transition bands, indicating that the excited state possesses a greater dipole moment and is more stabilized by polar environments. ekb.eg

| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λmax | Hypothetical λmax (nm) |

|---|---|---|---|

| n-Hexane | 1.9 | Reference (Non-polar) | 285 |

| Acetonitrile | 37.5 | Bathochromic (Red) | 290 |

| Ethanol | 24.5 | Bathochromic (Red) | 292 |

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it reveals how individual molecules are organized within the crystal lattice, a phenomenon dictated by various intermolecular forces.

Solid-State Molecular Conformation and Crystal Packing Analysis

The solid-state structure of benzimidazolone derivatives is characterized by the fusion of a benzene ring and an imidazole ring. The benzimidazolone core is typically planar or nearly planar. nih.govresearchgate.net For this compound, the bulky tert-butyl group attached to the N1 atom introduces significant steric hindrance, which influences the molecule's conformation and its packing in the crystal lattice.

Intermolecular Interactions (e.g., C-H···O, N-H···S, π-π Stacking) within Crystal Lattices of Analogs

The supramolecular architecture of benzimidazolone analogs is stabilized by a variety of non-covalent interactions. These interactions are critical in determining the physical properties of the solid material.

Hydrogen Bonding : Hydrogen bonds are the most significant interactions in many benzimidazolone structures. In analogs with an unsubstituted N-H group, strong N-H···O=C hydrogen bonds lead to the formation of centrosymmetric dimers or extended one-dimensional tapes. researchgate.net For this compound, the N3-H is available to act as a hydrogen bond donor, likely forming interactions with the carbonyl oxygen of an adjacent molecule. Other hydrogen bonds, such as O-H···N and O-H···O, are also observed in analogs containing hydroxyl groups. nih.govnih.gov

π-π Stacking : Aromatic π-π stacking interactions contribute to the crystal cohesion in many benzimidazole derivatives. nih.gov These interactions occur between the electron-rich benzimidazole ring systems of adjacent molecules, with typical centroid-centroid distances around 3.6 Å. nih.gov The presence and geometry of these interactions are influenced by other substituents on the molecule.

C-H···O and C-H···π Interactions : Weaker C-H···O hydrogen bonds, involving C-H groups from the aromatic ring or alkyl substituents as donors and the carbonyl oxygen as an acceptor, also play a role in stabilizing the crystal packing. Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are observed in the extended structures of benzimidazole derivatives. nih.govrsc.org

N-H···S Interactions : While not present in this compound, the study of analogous thioamides, such as (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, provides insight into other potential interactions. In the crystal structure of this analog, molecules are linked by N-H···N hydrogen bonds. nih.gov Hirshfeld surface analysis revealed that S···H/H···S contacts account for a significant portion (15.7%) of the intermolecular interactions, demonstrating the importance of sulfur in directing crystal packing in thione analogs. nih.gov

The table below summarizes the types of intermolecular interactions commonly observed in the crystal structures of benzimidazolone and benzimidazole analogs.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

| Hydrogen Bond | N-H | O=C | Formation of dimers and molecular tapes | researchgate.net |

| Hydrogen Bond | O-H | N, O | Creation of chains and 2D layers | nih.gov, nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Crystal cohesion and stabilization | nih.gov, researchgate.net |

| C-H···π Interaction | C-H | Aromatic Ring | Links molecules in the extended structure | nih.gov, rsc.org |

| S···H Interaction | S | H | Contributes to packing in thione analogs | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are central to predicting the molecular and electronic properties of benzimidazole-based compounds. These methods allow for the detailed investigation of molecular geometries, energy levels, and electronic transitions.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic ground state properties of chemical systems. researchgate.netresearchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311G** or 6-311++G(d,p), are used to predict bond lengths, bond angles, and torsional angles. dergipark.org.trresearchgate.netmdpi.com

Studies on various substituted benzimidazoles have demonstrated that theoretical geometries calculated via DFT show excellent agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net For instance, calculations on N-alkylated benzimidazoles reveal that substituents on the nitrogen atom can influence the planarity and electronic distribution of the bicyclic ring system. researchgate.netmdpi.com The total energy calculated through DFT provides insights into the molecule's stability.

Table 1: Representative DFT-Calculated Parameters for Benzimidazole Derivatives Data is illustrative and based on findings for various benzimidazole derivatives, not specifically 1-tert-Butyl-1H-benzoimidazole-2(3H)-one.

| Parameter | Typical Calculated Value | Method/Basis Set | Reference Compound Example |

| C=O Bond Length (in benzimidazolones) | ~1.21 Å | B3LYP/6-311++G(d,p) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| C-N Bond Length (imidazole ring) | 1.30 - 1.46 Å | B3LYP/6-311++G(d,p) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| N-C-N Bond Angle (imidazole ring) | ~106° | B3LYP/6-311++G(d,p) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). acs.orgnih.gov TD-DFT calculations can determine the energies of electronic transitions, the oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved in these transitions. researchgate.net

For benzimidazole derivatives, TD-DFT studies have been used to rationalize their photophysical properties. nih.gov Calculations on aminobenzimidazole-coumaranone conjugates, for example, were used to confirm their absolute configurations by comparing calculated electronic circular dichroism spectra with experimental results. nih.gov These studies typically show that the lowest energy electronic transitions in benzimidazole systems are of a π → π* character, localized on the conjugated bicyclic ring. mdpi.com

Relativistic effects are generally not significant for organic molecules composed of light elements like carbon, nitrogen, oxygen, and hydrogen, such as this compound. Therefore, relativistic theoretical calculations are not typically applicable or necessary for studying the electronic structure of this compound.

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of chemical reactivity and electronic stability by examining the distribution and energy of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.combiointerfaceresearch.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net In studies of various benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO distribution can vary depending on the substituents. dergipark.org.tr The energy gap for different substituted benzimidazoles has been calculated to be in the range of 2.7 to 5.7 eV, indicating that substituents significantly influence the electronic properties and reactivity of the core structure. biointerfaceresearch.com

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Benzimidazole Derivatives Data is illustrative and based on findings for various benzimidazole derivatives, not specifically this compound.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Property |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 | High Stability |

| 1-benzyl-2-phenyl-1H-benzimidazole (A3) | -3.575 | -0.873 | 2.702 | Higher Reactivity |

| 1-benzyl-2-phenyl-1H-benzimidazole (A6) | -4.03 | -1.109 | 2.921 | Higher Reactivity |

Topological Analysis of Electron Density

Reduced Density Gradient (RDG) for Non-Covalent Interaction Analysis

The Reduced Density Gradient (RDG) is a computational method derived from Density Functional Theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within a molecule and between molecules. jussieu.frwikipedia.org This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). jussieu.fr By plotting the RDG against the electron density, regions corresponding to different types of weak interactions can be distinguished. researchgate.netresearchgate.net

Typically, these interactions are visualized as isosurfaces in 3D space, color-coded to indicate their nature:

Hydrogen Bonds: Strong, attractive interactions, usually represented by blue isosurfaces.

Van der Waals Interactions: Weaker attractive or dispersive forces, typically shown in green.

Steric Repulsion: Repulsive interactions, such as those in crowded ring systems, are represented in red. researchgate.netresearchgate.net

For a molecule like this compound, RDG analysis would be expected to reveal intramolecular van der Waals interactions between the bulky tert-butyl group and the benzimidazolone core, as well as potential weak hydrogen bonds and steric clashes that dictate its conformational stability. In studies of similar molecules like N-Butyl-1H-benzimidazole, RDG analysis has successfully identified van der Waals forces, hydrogen bonds, and steric effects. mdpi.com

Computational Studies on Spectroscopic Properties

Theoretical Prediction of Vibrational Spectra (e.g., FTIR)

Computational methods, particularly DFT calculations using basis sets like B3LYP/6-311++G(d,p), are widely used to predict the vibrational spectra (FTIR and Raman) of molecules. mdpi.commdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of a molecule. nih.govnih.gov

The predicted wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov Potential Energy Distribution (PED) analysis is also commonly performed to assign the calculated vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending). mdpi.comresearchgate.net

For this compound, theoretical predictions would help in assigning key vibrational modes, including:

C=O stretching of the carbonyl group in the imidazolone (B8795221) ring.

C-H stretching and bending modes of the aromatic ring and the tert-butyl group.

C-N stretching vibrations within the heterocyclic ring system.

Skeletal vibrations of the fused benzimidazole ring.

Studies on related benzimidazole derivatives have shown excellent agreement between theoretically predicted and experimentally measured FTIR spectra. mdpi.commdpi.com

Simulation of UV-Vis Spectra based on TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.org This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.com

The calculations can predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as π→π* or n→π*. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental spectra. researchgate.net

For this compound, TD-DFT calculations would elucidate the electronic transitions responsible for its UV-Vis absorption. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insight into the nature of these transitions (e.g., intramolecular charge transfer). researchgate.net In studies of N-Butyl-1H-benzimidazole, TD-DFT has been used to identify π→π* transitions within the benzimidazole fragment. mdpi.com

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical data processing. nih.gov Computational chemistry, specifically DFT, is a powerful tool for predicting the NLO properties of molecules. nih.gov Key NLO parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net

A large first-order hyperpolarizability (β) value is indicative of significant NLO activity. researchgate.net Molecules with donor-acceptor groups and extended π-conjugated systems often exhibit enhanced NLO properties. The benzimidazole scaffold is a common component in molecules studied for their NLO potential. nih.govresearchgate.net

For this compound, NLO calculations would determine its potential as an NLO material by quantifying its hyperpolarizability. The analysis would involve calculating the components of the polarizability and hyperpolarizability tensors to yield the total molecular values. While specific data for the title compound is unavailable, various other benzimidazole derivatives have been investigated and shown to be promising NLO candidates. nih.gov

Chemical Reactivity and Transformations of 1 Tert Butyl 1h Benzoimidazole 2 3h One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the benzimidazolone core is activated towards electrophilic aromatic substitution (EAS). This activation stems from the electron-donating nature of the annular nitrogen atom (N-1), which is ortho, para-directing. The lone pair of electrons on this nitrogen can be delocalized into the benzene ring, increasing the nucleophilicity at the positions ortho and para to the nitrogen fusion (positions 4, 7, and 5, 6).

The tert-butyl group attached to N-1 is a weak activating group and is also ortho, para-directing through inductive effects and hyperconjugation. stackexchange.com However, its primary influence in this context is steric. The significant bulk of the tert-butyl group can hinder electrophilic attack at the adjacent ortho positions (positions 7 and, to a lesser extent, the more distant position 4). libretexts.org Consequently, substitution is often favored at the para position (position 6) and the less hindered ortho position (position 4). Standard EAS reactions like nitration, halogenation, and sulfonation can be performed on the aromatic ring, typically requiring an acid catalyst. masterorganicchemistry.com

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-tert-Butyl-6-nitro-1H-benzoimidazole-2(3H)-one | 1-tert-Butyl-4-nitro-1H-benzoimidazole-2(3H)-one |

| Bromination | Br₂, FeBr₃ | 1-tert-Butyl-6-bromo-1H-benzoimidazole-2(3H)-one | 1-tert-Butyl-4-bromo-1H-benzoimidazole-2(3H)-one |

| Sulfonation | SO₃, H₂SO₄ | 1-tert-Butyl-2-oxo-2,3-dihydro-1H-benzoimidazole-6-sulfonic acid | 1-tert-Butyl-2-oxo-2,3-dihydro-1H-benzoimidazole-4-sulfonic acid |

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon (C2) of the benzimidazolone ring is electrophilic due to the polarization of the carbon-oxygen double bond, where the electronegative oxygen atom draws electron density away from the carbon. quora.com This partial positive charge on the carbon makes it susceptible to attack by nucleophiles. msu.edu

Reactions at this center are characteristic of cyclic ureas or amides. While the amide resonance stabilizes the carbonyl group, making it less reactive than a ketone, reactions can occur under forcing conditions.

Hydrolysis: The ring can be cleaved by hydrolysis under strong acidic or basic conditions, though it is generally stable. This would involve nucleophilic attack by water or a hydroxide (B78521) ion at the carbonyl carbon, leading to the eventual formation of a substituted o-phenylenediamine (B120857) derivative.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group. This type of reduction typically converts the C=O group of an amide to a methylene (B1212753) group (CH₂), which in this case would yield 1-tert-butyl-2,3-dihydro-1H-benzoimidazole.

Organometallic Reagents: Reaction with potent nucleophiles like Grignard or organolithium reagents is also conceivable, potentially leading to the addition to the carbonyl group and ring opening.

Reactions Involving the N-H Proton

The this compound molecule possesses a proton on the N-3 nitrogen. This proton is weakly acidic, similar to the N-H proton in other amides and lactams. The presence of a base can facilitate its removal to generate a resonance-stabilized anion (an amide). This anion is a potent nucleophile and can react with various electrophiles, providing a straightforward method for functionalization at the N-3 position.

This reactivity is analogous to the N-alkylation of benzimidazole (B57391) itself, which proceeds via deprotonation followed by nucleophilic substitution. nih.gov

| Reaction Type | Base | Electrophile | Product |

|---|---|---|---|

| Alkylation | NaH, K₂CO₃ | Alkyl halide (e.g., CH₃I) | 1-tert-Butyl-3-methyl-1H-benzoimidazole-2(3H)-one |

| Acylation | NaH, Pyridine | Acyl chloride (e.g., CH₃COCl) | 3-Acetyl-1-tert-butyl-1H-benzoimidazole-2(3H)-one |

| Michael Addition | DBU, t-BuOK | α,β-Unsaturated ester (e.g., Ethyl acrylate) | Ethyl 3-(1-tert-butyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)propanoate |

Reactions of the tert-Butyl Group

The tert-butyl group is a saturated alkyl moiety known for its chemical stability and steric bulk. rsc.org The bond between the tertiary carbon and the N-1 nitrogen is generally robust. However, under specific and typically harsh conditions, cleavage of this group is possible.

Acid-Catalyzed Cleavage: In the presence of strong acids, a retro-Friedel-Crafts type reaction can occur. Protonation of the benzimidazolone ring could facilitate the departure of the stable tert-butyl cation, leading to the formation of 1H-benzoimidazole-2(3H)-one. This dealkylation is analogous to the reversibility seen in some Friedel-Crafts alkylation reactions involving tert-butyl groups.

Oxidative Metabolism: While a biological process, the metabolism of drugs containing tert-butyl groups can provide insight into potential chemical reactivity. Cytochrome P450 enzymes are known to hydroxylate the methyl groups of a tert-butyl substituent, which can then be further oxidized to a carboxylic acid. hyphadiscovery.com This suggests that under specific chemical oxidation conditions, similar transformations might be achievable.

Cycloaddition Reactions

The core structure of this compound is generally not amenable to common cycloaddition reactions. The aromaticity of the fused benzene ring makes it a poor participant in reactions like the Diels-Alder cycloaddition, which would require a significant loss of resonance stabilization. The five-membered heterocyclic ring does not possess the typical conjugated diene or dienophile structure required for such transformations.

While the core itself is unreactive, it is possible to synthesize derivatives of benzimidazole that can participate in specific cycloadditions. For example, functionalizing the molecule with an azide (B81097) or alkyne group would allow it to undergo copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole-linked structures. researchgate.net However, this is a reaction of the appended functional group rather than the benzimidazolone ring system itself.

Oxidation and Reduction Chemistry of the Benzimidazolone Core

The oxidation and reduction chemistry focuses on the two main components of the core: the aromatic ring and the carbonyl group.

Reduction: As mentioned in section 5.2, the most susceptible site for reduction is the carbonyl group. Strong hydride-releasing agents like lithium aluminum hydride (LiAlH₄) can reduce the C=O to a CH₂ group. Catalytic hydrogenation might also be effective, although conditions might also lead to the reduction of the aromatic ring.

Oxidation: The benzimidazolone core is relatively resistant to oxidation. The benzene ring requires harsh oxidizing agents (e.g., KMnO₄, H₂CrO₄) for oxidation, which would likely lead to the degradation of the entire molecule. The heterocyclic portion lacks easily oxidizable functionalities, with the carbonyl group already being in a high oxidation state.

Advanced Applications As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

While specific examples detailing the use of 1-tert-Butyl-1H-benzoimidazole-2(3H)-one in the construction of complex heterocyclic systems are not extensively documented in readily available literature, the general reactivity of the benzimidazolone core suggests its potential in such transformations. The benzimidazole (B57391) nucleus is a common feature in many biologically active compounds, and its derivatives are frequently used in annulation and cycloaddition reactions to build fused polycyclic structures. For instance, N-H-benzimidazole-assisted, transition metal-catalyzed C-H activation and annulation is a recognized strategy for synthesizing fused azapolycycles. This approach allows for the formation of new C-C and C-N bonds, extending the heterocyclic framework. Although direct participation of the tert-butyl derivative is not explicitly cited, its core structure is amenable to these synthetic strategies, potentially offering a route to novel complex heterocycles with tailored steric and electronic properties conferred by the tert-butyl group.

Precursor for Functionalized Benzimidazole Derivatives through Further Derivatization

The this compound scaffold is a versatile precursor for a variety of functionalized benzimidazole derivatives. The structure offers several sites for chemical modification, allowing chemists to introduce diverse functional groups and modulate the molecule's properties.

Key Derivatization Reactions:

N-Alkylation/Arylation: The remaining N-H group at the N3 position can be readily substituted through reactions with alkyl or aryl halides. This allows for the introduction of a second, different substituent, leading to asymmetrically substituted benzimidazolones.

Aromatic Electrophilic Substitution: The benzene (B151609) ring portion of the molecule is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce functional groups onto the aromatic core, which can be used for further synthetic manipulations or to tune the electronic properties of the final compound.

Modification of the Carbonyl Group: The exocyclic carbonyl group can potentially undergo reactions typical of amides, although its reactivity is influenced by its inclusion in the heterocyclic ring.

These derivatization strategies enable the synthesis of a library of compounds from a single precursor, each with potentially unique biological activities or material properties. The tert-butyl group often serves as a protecting group or as a bulky substituent to control regioselectivity in subsequent reactions.

Utilization in Transition Metal-Catalyzed Coupling Reactions

Benzimidazole derivatives are widely employed in the field of transition metal catalysis, often serving as ligands for the metal center. Specifically, N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are highly effective ligands in a variety of cross-coupling reactions.

While this compound itself is not a direct ligand precursor, its derivatives can be. For example, reduction of the carbonyl group and subsequent alkylation at both nitrogen atoms would yield a benzimidazolium salt, the direct precursor to an NHC ligand. These ligands are known to form stable and highly active catalysts with metals like palladium, rhodium, and copper. Such catalysts are instrumental in forming C-C, C-N, and C-O bonds through reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. The steric bulk of the N-substituents on the NHC, such as a tert-butyl group, can significantly impact the catalyst's activity and selectivity.

Although specific catalytic systems explicitly derived from this compound are not prominently featured in the literature, the underlying benzimidazole framework is a cornerstone of modern ligand design for transition metal-catalyzed reactions.

Application in the Synthesis of Luminescent Dyes (e.g., for protein staining, based on similar benzimidazole derivatives)

Benzimidazole derivatives are a significant class of compounds known for their unique electronic and photophysical properties, making them excellent platforms for developing fluorescent probes. Their biocompatibility and versatile synthetic accessibility have led to extensive applications in bioimaging, molecular recognition, and diagnostics. These dyes often exhibit strong fluorescence, and their properties can be finely tuned through structural modifications.

Though applications using the specific this compound are not detailed, similar benzimidazole-based scaffolds are used to create probes for detecting ions (like Zn²⁺), pH changes, proteins, and nucleic acids. For example, some benzimidazole-based sensors operate via an excited-state intramolecular proton-transfer (ESIPT) mechanism, which can be harnessed for ratiometric two-photon imaging in biological samples, including cells and tissues. The tert-butyl groups, similar to those in the target compound, can enhance properties like quantum yield and resistance to photobleaching by providing steric shielding.

| Application Area | Detected Analyte/Process | Key Feature of Benzimidazole Core | Reference |

| Bioimaging | Metal Ions (e.g., Zn²⁺) | Forms stable, fluorescent complexes | |

| Cellular Imaging | pH Changes, Peroxynitrite | Tunable photophysical properties, ESIPT mechanism | |

| OMV Labeling | Bacterial Outer Membranes | Biocompatibility, high quantum yield, photostability |

Development of Brønsted Acidic Ionic Liquids (based on N-butyl analogs)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as "green" solvents and catalysts due to their low volatility. Brønsted acidic ionic liquids combine the properties of ILs with those of an acid catalyst. N-alkylbenzimidazolium salts, which are structural analogs of protonated this compound, are effective precursors for these acidic ILs.

For instance, 1-butylbenzimidazolium tetrafluoroborate (B81430) ([Hbbim]BF₄) has been synthesized and characterized as a novel Brønsted acidic ionic liquid. This compound proved to be an efficient and reusable catalyst for esterification reactions, proceeding under mild conditions with high yields. The synthesis involves alkylating benzimidazole with an n-butyl group, followed by protonation and anion exchange. The resulting ionic liquid acts as both the solvent and the catalyst. These benzimidazolium-based ILs are noted for their high thermal stability and catalytic activity in various organic reactions, including conjugate additions.

| Ionic Liquid Example | Cation | Application | Key Advantage | Reference |

| [Hbbim]BF₄ | 1-Butylbenzimidazolium | Esterification of carboxylic acids | Reusable, good catalytic activity, mild conditions | |

| [PSbbim][p-CH₃PhSO₃] | 1-Butyl-3-(3-sulfopropyl)benzimidazolium | Michael addition of indoles | Reusable, high yields | |

| [Hebim]BF₄ | 1-Ethylbenzimidazolium | Synthesis of arylic esters | Dual solvent-catalyst, product easily separated |

Materials Science Applications (e.g., for dye-sensitized solar cells, based on N-butyl analogs)

Benzimidazole derivatives are increasingly investigated for their potential in materials science, particularly in the field of photovoltaics. In dye-sensitized solar cells (DSSCs), these compounds can be incorporated into various components to improve efficiency and stability. N-butyl substituted benzimidazoles, which are analogs of the title compound, have been explored for these purposes.

Benzimidazole-based compounds are used as:

Additives in Electrolytes: Adding benzimidazole derivatives to the iodide/triiodide electrolyte can enhance the open-circuit photovoltage (Voc) and fill factor of the DSSC. They are thought to adsorb onto the TiO₂ surface, affecting energy levels and reducing charge recombination.

Components of Hole-Transporting Materials (HTMs): In perovskite solar cells, novel benzimidazole-based small molecules have been synthesized to act as dopant-free HTMs, facilitating efficient extraction of holes and contributing to high power conversion efficiencies.

Scaffolds for Organic Dyes: The benzimidazole core can be used as a π-conjugated linker or an acceptor group in D-π-A (donor-π-acceptor) organic dyes, which are the sensitizing component of DSSCs. The structural versatility of benzimidazoles allows for fine-tuning of the dye's light-harvesting properties.

While research may not specifically name this compound, the demonstrated utility of its structural N-butyl analogs highlights the potential of this class of compounds in advancing solar cell technology.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies

Methodologically, the synthesis of N-alkylated benzimidazolones is typically achieved through the alkylation of the 1H-benzoimidazole-2(3H)-one core. This reaction generally proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazolone ring attacks an alkyl halide in the presence of a base. The introduction of a bulky tert-butyl group, however, presents a significant synthetic challenge due to steric hindrance, which likely necessitates the exploration of more specialized synthetic protocols.

Investigations into the broader class of N-substituted benzimidazolones have revealed a diverse range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. These activities are often attributed to the ability of the benzimidazole (B57391) core to interact with various biological targets. Spectroscopic and computational studies on related compounds, such as N-Butyl-1H-benzimidazole, have provided insights into their electronic structure and reactivity, which can serve as a valuable reference for future studies on the title compound. mdpi.comnih.gov

Table 1: General Methodologies Applied to Benzimidazolone Derivatives

| Methodology | Description | Potential Relevance to 1-tert-Butyl-1H-benzoimidazole-2(3H)-one |

| Synthesis | Alkylation of the benzimidazolone nitrogen with alkyl halides. | Direct synthesis, though challenging due to steric hindrance of the tert-butyl group. |

| Spectroscopy | NMR, IR, Mass Spectrometry for structural elucidation. | Essential for characterization and confirmation of synthesis. |

| Computational Chemistry | DFT calculations to understand electronic properties and reactivity. | Predicting reactivity, spectral properties, and potential biological interactions. |

| Biological Screening | Assays for antimicrobial, anticancer, and other activities. | Exploring the potential therapeutic applications of the compound. |

Potential for Novel Synthetic Pathways and Mechanistic Insights

The primary obstacle in studying this compound is its synthesis. The steric bulk of the tert-butyl group is likely to impede standard N-alkylation procedures. Future research should, therefore, focus on developing novel and efficient synthetic routes.

Promising avenues could include:

Palladium-catalyzed cross-coupling reactions: These methods have shown success in the formation of C-N bonds for sterically hindered substrates and could be adapted for the N-tert-butylation of 1H-benzoimidazole-2(3H)-one. mit.edunih.gov

Use of tert-butylating agents with high reactivity: Investigating alternative electrophiles beyond tert-butyl halides, such as tert-butyl triflate or other highly reactive species, might overcome the activation energy barrier imposed by steric hindrance.

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields for sterically hindered transformations.

A successful synthesis would open the door to detailed mechanistic studies. Investigating the kinetics and thermodynamics of the N-tert-butylation reaction would provide valuable insights into the effects of steric hindrance on reaction pathways. Furthermore, computational modeling could be employed to elucidate the transition state and predict optimal reaction conditions.

Untapped Reactivity Profiles and Derivatization Opportunities

The reactivity of this compound remains largely unexplored. The presence of the bulky tert-butyl group is expected to significantly influence its chemical behavior compared to less hindered N-substituted benzimidazolones.

Key areas for future investigation include:

Electrophilic Aromatic Substitution: The electronic nature of the benzimidazolone core suggests susceptibility to electrophilic attack on the benzene (B151609) ring. The directing effects of the tert-butyl group and the urea (B33335) moiety would be of fundamental interest.

Reactions at the C=O group: The carbonyl group offers a handle for various transformations, such as reduction or addition reactions, to generate a new series of derivatives.

Deprotection/Modification of the tert-butyl group: While generally stable, the tert-butyl group can be cleaved under specific conditions, potentially offering a route to other N-substituted or unsubstituted benzimidazolones.

Systematic derivatization of the this compound scaffold could lead to a library of novel compounds with potentially interesting properties.

Table 2: Potential Derivatization Reactions

| Reaction Type | Potential Reagents | Expected Product Class |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzimidazolones |

| Halogenation | Br₂/FeBr₃ | Bromo-substituted benzimidazolones |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted benzimidazolones |

| Reduction of Carbonyl | LiAlH₄ or NaBH₄ | 1-tert-Butyl-2,3-dihydro-1H-benzoimidazole derivatives |

Prospects for Expanded Application in Diverse Chemical Fields

Given the wide range of applications for benzimidazole derivatives, this compound holds considerable promise in several areas of chemistry.

Medicinal Chemistry: The benzimidazolone core is a well-established pharmacophore. elsevierpure.comreachemchemicals.comscinito.ai The introduction of a lipophilic tert-butyl group could modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Future research should involve screening this compound and its derivatives for a variety of biological activities, including as potential enzyme inhibitors or receptor ligands. The unique steric profile might lead to novel selectivities for biological targets.

Materials Science: Nitrogen-containing heterocyclic compounds are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The thermal stability and electronic properties imparted by the benzimidazolone core, combined with the solubility and processability that the tert-butyl group may confer, make this compound a candidate for investigation in materials science applications.

Catalysis: N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are powerful ligands in organometallic catalysis. While the 2-oxo functionality of the title compound prevents direct formation of a stable NHC at the C2 position, its derivatives could potentially serve as precursors to novel ligand systems.

Q & A

Q. What are the established synthetic methodologies for preparing 1-tert-Butyl-1H-benzoimidazole-2(3H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of the benzimidazol-2-one core with tert-butyl bromide or chloride in the presence of a phase-transfer catalyst like tetra--butylammonium bromide (TBAB). Reactions are performed under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization focuses on catalyst loading (0.5–5 mol%), reaction time (12–24 hours), and purification via recrystallization or column chromatography to achieve yields >80% .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Key techniques include:

Q. What are the common chemical reactions that this compound undergoes, and how are reaction conditions controlled?

The compound participates in nucleophilic substitutions (e.g., alkylation, sulfonation) and electrophilic aromatic substitutions. Reaction selectivity is controlled by:

- Catalysts : Use Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

- Temperature : Low temperatures (−20°C) favor regioselectivity in nitration .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and non-covalent interactions (e.g., C–H···O hydrogen bonds, π-stacking). Data collection at 100–293 K with Mo/Kα radiation ( Å) and refinement to ensure accuracy. Hydrogen-bond networks are analyzed using Mercury or OLEX2 .

5. How do DFT calculations (e.g., B3LYP/6-31G) contribute to understanding the electronic structure and reactivity of this compound?* Density Functional Theory (DFT) optimizes molecular geometry and calculates:

Q. What strategies can resolve contradictions in reported biological activities of benzimidazole derivatives like this compound?

- Standardized Assays : Re-evaluate activities under controlled conditions (e.g., MIC for antimicrobial studies).

- Meta-Analysis : Cross-reference PubMed/Scopus data to identify trends in structure-activity relationships (SAR).

- Expert Consultation : Collaborate with specialists to validate mechanisms (e.g., kinase inhibition assays for anticancer claims) .

Q. What role does tert-butyl substitution play in the crystallographic packing and stability of benzimidazole derivatives?

The bulky tert-butyl group induces steric hindrance, disrupting π-stacking and favoring C–H···π interactions. This enhances thermal stability (decomposition >250°C) and solubility in non-polar solvents. SCXRD studies show tert-butyl groups occupy hydrophobic pockets in crystal lattices, reducing lattice energy .

Methodological Notes

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare biological activity datasets and identify outliers .

- Reaction Optimization : Employ Design of Experiments (DoE) to screen solvent/catalyst combinations systematically .

- Computational Validation : Cross-check DFT results with experimental SCXRD data to ensure geometric accuracy (<0.02 Å bond-length deviation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.